GEA 3162

Platelet aggregation Thrombosis research cGMP signaling

Select GEA 3162 for its unique radical release profile: negligible superoxide and peroxynitrite generation in aqueous systems, delivering cleaner NO-mediated effects than SIN-1. A 20.7× potency advantage over SIN-1 in platelet aggregation inhibition (IC₅₀ 0.18 μM) and 10× higher potency in VSMC proliferation assays ensures reproducible results at lower working concentrations. This mesoionic oxatriazole derivative is the optimal choice for thrombosis, atherosclerosis, and immunomodulation research requiring precise NO pathway interrogation.

Molecular Formula C7H4Cl2N4O
Molecular Weight 231.04 g/mol
CAS No. 144576-10-3
Cat. No. B1671416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGEA 3162
CAS144576-10-3
Synonyms1,2,3,4-Oxatriazolium, 5-amino-3-(3,4-dichlorophenyl)-, inner salt
GEA 3162
GEA-3162
Molecular FormulaC7H4Cl2N4O
Molecular Weight231.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+]2=NOC(=N)[N-]2)Cl)Cl
InChIInChI=1S/C7H4Cl2N4O/c8-5-2-1-4(3-6(5)9)13-11-7(10)14-12-13/h1-3,10H
InChIKeyVXGYFEOSZYEJBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GEA 3162 (CAS 144576-10-3): A Mesoionic Oxatriazole Nitric Oxide Donor for Inflammation and Platelet Aggregation Research


GEA 3162 (1,2,3,4-oxatriazolium, 5-amino-3-(3,4-dichlorophenyl)-chloride) is a mesoionic 3-aryl substituted oxatriazole-5-imine derivative classified as a nitric oxide (NO) donor with concomitant peroxynitrite (ONOO⁻) generation properties [1]. First introduced in 1993, this water-soluble compound belongs to a distinct chemical class characterized by its oxatriazolium core structure [2]. GEA 3162 functions as a potent inhibitor of ADP-induced platelet aggregation in platelet-rich plasma and stimulates cGMP production across multiple leukocyte populations, positioning it as a valuable research tool in inflammation, cardiovascular pharmacology, and cell signaling studies [1][3].

Why NO Donor Substitution Fails: GEA 3162 Shows Distinct Radical Release Profile from SIN-1 and SNAP


Nitric oxide donors are not functionally interchangeable despite their shared classification. The radical release profile—specifically the balance between NO, superoxide (O₂⁻), and peroxynitrite (ONOO⁻) production—dictates downstream biological outcomes in apoptosis, inflammation, and vascular responses [1]. GEA 3162 distinguishes itself from widely used comparators SIN-1 and SNAP through its unique combination of high NO yield with negligible O₂⁻ and ONOO⁻ generation in aqueous systems, resulting in a cleaner NO-like biological activity profile [1]. Additionally, its 3,4-dichlorophenyl substitution confers potency advantages in platelet aggregation inhibition and lymphocyte proliferation assays that cannot be replicated by other oxatriazole analogs or conventional NO donors [2]. These compound-specific radical generation and potency characteristics mandate precise chemical selection for reproducible experimental outcomes.

GEA 3162 Quantitative Differentiation Evidence: Head-to-Head Comparisons with SIN-1, SNAP, GEA 3175, and DEA/NO


GEA 3162 Inhibits ADP-Induced Platelet Aggregation with 20.7× Greater Potency Than SIN-1 and 11.8× Greater Potency Than SNAP

In a direct head-to-head comparison of NO-donating properties, GEA 3162 demonstrated substantially greater potency as an inhibitor of ADP-induced platelet aggregation than both SIN-1 and SNAP. At equivalent molar concentrations, GEA 3162 achieved an IC₅₀ of 0.18 μM, compared with SIN-1 at 3.73 μM and SNAP at 2.12 μM [1]. The oxatriazole analog GEA 3175 also outperformed both SIN-1 and SNAP with an IC₅₀ of 0.39 μM, though GEA 3162 remained 2.2× more potent than its closest structural relative [1]. All four compounds induced a dose-dependent increase in platelet cGMP exceeding 4-fold over baseline [1].

Platelet aggregation Thrombosis research cGMP signaling

GEA 3162 Produces More NO Than SIN-1 While Generating Negligible Superoxide and Peroxynitrite Radicals

In a systematic characterization of radical release properties, GEA 3162 produced more NO than SIN-1 but less than SNAP during a 45-minute incubation period as measured by ozone chemiluminescence [1]. Critically, SIN-1 reduced nitro blue tetrazolium (indicating O₂⁻ generation) whereas reduction was not detected in GEA 3162 or SNAP solutions, demonstrating that SIN-1—but not GEA 3162—releases superoxide during decomposition [1]. Peroxynitrite formation, estimated via nitrotyrosine measurement, was detected in SIN-1 solutions but was absent in both GEA 3162 and SNAP solutions [1]. The findings establish that GEA 3162 produces negligible amounts of O₂⁻ and ONOO⁻ compared with SIN-1, enhancing its utility as a clean NO research tool [1].

Nitric oxide research Radical biology Oxidative stress

GEA 3162 Inhibits Vascular Smooth Muscle Cell Mitogenesis at Concentrations 10× Lower Than SIN-1 and SNAP

In vascular smooth muscle cell (VSMC) culture studies, GEA compounds were required at concentrations approximately 10 times lower than SIN-1 and SNAP to achieve comparable inhibition of serum-induced DNA synthesis [1]. GEA 3162, SIN-1, and SNAP all inhibited serum-induced cell proliferation, though the oxatriazole-type donor GEA 3162 was found to be a more potent inhibitor of mitogenesis and cell proliferation than both SIN-1 and SNAP [1]. The antimitogenic effect of these NO donors was not reduced by guanylate cyclase inhibition, indicating a cGMP-independent mechanism [1].

Vascular biology Atherosclerosis research Smooth muscle proliferation

GEA 3162 Exhibits 6 μM IC₅₀ for Inhibition of fMLP-Induced Human Neutrophil Chemotaxis

GEA 3162 (0–1 mM) acts as a potent inhibitor of fMLP-induced chemotactic motility in human polymorphonuclear leukocytes (PMNs) with an IC₅₀ value of 6 μM [1]. At lower drug concentrations, GEA 3162 accelerates the rate of increase in circulating cGMP levels [1]. Additionally, GEA 3162 inhibits A23187-activated PMN release of β-glucuronidase in a dose-dependent manner over the 0–1 mM concentration range [1]. This neutrophil function inhibition profile distinguishes GEA 3162 as a tool for studying leukocyte-mediated inflammatory processes.

Neutrophil biology Inflammation research Leukocyte chemotaxis

GEA 3162 and GEA 3175 Inhibit Human Lymphocyte Proliferation More Potently Than SNAP on a Molar Basis

In studies examining the effects of NO-releasing oxatriazole derivatives on human peripheral blood mononuclear cell proliferation, GEA 3162 (1–30 μM) and GEA 3175 (3–30 μM) inhibited concanavalin A-stimulated mononuclear cell proliferation in a dose-dependent manner, with both compounds exhibiting greater potency than the earlier known NO-donor S-nitroso-N-acetylpenicillamine (SNAP) [1]. The antiproliferative effect was more pronounced at submaximal concanavalin A concentrations (0.1 and 1 μg/mL) and was not observed at higher concanavalin A concentrations (10 μg/mL) [1]. Both oxatriazole compounds induced rapid, transient increases in cGMP production in mononuclear cells [1].

Immunomodulation Lymphocyte biology cGMP signaling

GEA 3162 (0.3 mg/kg i.g.) Achieves 94% Inhibition of Ethanol-Induced Gastric Ulceration in Rats at Doses 3.3× Lower Than SIN-1

In an in vivo rat model of ethanol-induced gastric ulceration, low doses of intragastrically administered GEA 3162 (0.3 mg/kg) and SIN-1 (1 mg/kg) inhibited gastric ulceration by 94% in anesthetized rats [1]. GEA 3162 achieved equivalent gastroprotective efficacy at a dose 3.3× lower than SIN-1 [1]. However, higher doses of both NO donors exacerbated gastric damage when administered intragastrically [1]. The study authors noted that the relatively small difference between gastroprotective and damaging doses suggests that orally administered NO donors, especially GEA 3162, may have a narrow gastric safety margin [1].

Gastroprotection Gastric mucosal injury In vivo pharmacology

Optimal Research Applications for GEA 3162 Based on Quantitative Differentiation Evidence


Platelet Aggregation Studies Requiring High-Potency NO Donor with cGMP Elevation

GEA 3162 is optimally suited for platelet function studies requiring potent ADP-induced aggregation inhibition at sub-micromolar concentrations. Its IC₅₀ of 0.18 μM represents a 20.7× potency advantage over SIN-1 and 11.8× advantage over SNAP [1]. This potency enables lower working concentrations (0.05–0.5 μM range) that minimize compound interference while maintaining robust cGMP elevation (>4-fold increase). Applications include thrombosis mechanism studies, antiplatelet drug development, and NO-cGMP signaling pathway investigation in platelets [1].

NO Signaling Research Requiring Clean NO Release Without Superoxide/Peroxynitrite Interference

GEA 3162 is the preferred choice over SIN-1 for experiments requiring selective NO-mediated effects without oxidative radical interference. In aqueous systems, GEA 3162 produces negligible superoxide and peroxynitrite compared with SIN-1, which generates both radical species during decomposition [1]. This cleaner radical release profile makes GEA 3162 particularly valuable for elucidating pure NO signaling mechanisms in vascular biology, neurobiology, and inflammation research where confounding oxidative effects must be minimized [1]. SNAP offers a similarly clean profile but with different potency characteristics [2].

Vascular Smooth Muscle Cell Proliferation and Atherosclerosis Models

GEA 3162 demonstrates a 10× potency advantage over SIN-1 and SNAP in inhibiting serum-induced VSMC DNA synthesis and proliferation through cGMP-independent mechanisms [1]. This potency advantage translates to effective working concentrations in the low micromolar range for atherosclerosis research, restenosis studies, and vascular remodeling investigations. Researchers should design dose-response curves accounting for this enhanced potency relative to conventional NO donors [1].

Neutrophil and Lymphocyte Immunomodulation Studies

GEA 3162 serves as a potent tool for investigating NO-mediated immunomodulation across multiple leukocyte populations. In neutrophils, GEA 3162 inhibits fMLP-induced chemotaxis (IC₅₀ = 6 μM) and suppresses degranulation [1]. In lymphocytes, GEA 3162 (1–30 μM) inhibits concanavalin A-induced proliferation more potently than SNAP on a molar basis, with associated cGMP elevation [2]. These validated concentration ranges provide reliable starting points for dose-response experiments in inflammation and immunology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for GEA 3162

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.